molecular formula C9H17O4P B12664587 2-((Ethylmethylphosphinyl)oxy)ethyl methacrylate CAS No. 85567-24-4

2-((Ethylmethylphosphinyl)oxy)ethyl methacrylate

Cat. No.: B12664587
CAS No.: 85567-24-4
M. Wt: 220.20 g/mol
InChI Key: NSYQLVPFHHUASQ-UHFFFAOYSA-N
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Description

2-((Ethylmethylphosphinyl)oxy)ethyl methacrylate is an organophosphorus compound with the molecular formula C9H17O4P.

Preparation Methods

The synthesis of 2-((Ethylmethylphosphinyl)oxy)ethyl methacrylate typically involves the reaction of ethylmethylphosphinic acid with 2-hydroxyethyl methacrylate. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield .

Chemical Reactions Analysis

2-((Ethylmethylphosphinyl)oxy)ethyl methacrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylmethylphosphinyl group can be replaced by other nucleophiles such as amines or thiols.

    Polymerization: As a methacrylate ester, it can undergo free radical polymerization to form polymers with unique properties.

Scientific Research Applications

2-((Ethylmethylphosphinyl)oxy)ethyl methacrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((Ethylmethylphosphinyl)oxy)ethyl methacrylate involves its interaction with various molecular targets. The ethylmethylphosphinyl group can coordinate with metal ions, affecting their biological activity. Additionally, the methacrylate moiety allows the compound to participate in polymerization reactions, leading to the formation of polymeric networks with specific properties .

Comparison with Similar Compounds

2-((Ethylmethylphosphinyl)oxy)ethyl methacrylate can be compared with other similar compounds such as:

    2-((Dimethylphosphinyl)oxy)ethyl methacrylate: This compound has a dimethylphosphinyl group instead of an ethylmethylphosphinyl group, leading to differences in reactivity and properties.

    2-((Diethylphosphinyl)oxy)ethyl methacrylate: The presence of a diethylphosphinyl group results in variations in the compound’s chemical behavior and applications.

    2-((Methylphosphinyl)oxy)ethyl methacrylate:

Properties

CAS No.

85567-24-4

Molecular Formula

C9H17O4P

Molecular Weight

220.20 g/mol

IUPAC Name

2-[ethyl(methyl)phosphoryl]oxyethyl 2-methylprop-2-enoate

InChI

InChI=1S/C9H17O4P/c1-5-14(4,11)13-7-6-12-9(10)8(2)3/h2,5-7H2,1,3-4H3

InChI Key

NSYQLVPFHHUASQ-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(C)OCCOC(=O)C(=C)C

Origin of Product

United States

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